molecular formula C10H16 B1235655 (Z)-beta-Ocimene CAS No. 3338-55-4

(Z)-beta-Ocimene

Cat. No. B1235655
CAS RN: 3338-55-4
M. Wt: 136.23 g/mol
InChI Key: IHPKGUQCSIINRJ-NTMALXAHSA-N
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Description

(Z)-beta-Ocimene is a naturally occurring monoterpene that is found in various plant species, including mint, basil, and lavender. This compound has a unique scent that makes it a popular ingredient in the fragrance and flavor industries. However, recent scientific research has revealed that (Z)-beta-ocimene has several potential applications in the field of medicine and biotechnology. In

Scientific Research Applications

Plant Defense and Herbivore Interaction

(Z)-beta-Ocimene, as a plant volatile, plays a significant role in plant defense mechanisms. It is emitted in response to herbivore attack or mechanical damage, acting as a chemical signal. This emission can attract natural enemies of herbivores, such as parasitoids or predators, thus forming a crucial part of the plant’s defense strategy against herbivores. The gene AtTPS03 in Arabidopsis thaliana, for instance, is up-regulated in response to mechanical wounding and treatment with jasmonic acid, concurrent with induced emission of (Z)-beta-Ocimene, which suggests its role in plant-insect interactions (Fäldt et al., 2003).

Pollination and Plant Reproduction

(Z)-beta-Ocimene also serves an important function in pollination. This monoterpene is a common component in the floral scents of various species, playing a crucial role in attracting pollinators. Its presence in floral scents across different plant families and pollination syndromes indicates its widespread significance in the ecological interactions between plants and pollinators (Farré-Armengol et al., 2017).

Interaction with Insect Behavior

Beyond its role in plant defense, (Z)-beta-Ocimene has been identified as influencing insect behavior. For example, in Heliconius melpomene butterflies, (Z)-beta-Ocimene acts as an antiaphrodisiac pheromone, affecting mating behavior. This suggests its broader role in the ecological interactions between plants and insects (Schulz et al., 2007).

Application in Pest Management

(Z)-beta-Ocimene has potential applications in pest management. Its fumigant and repellent effects were observed in studies involving Ocimum gratissimum L. oil, where it showed significant impacts on various insect pests attacking stored food products. This suggests its utility as a natural alternative to synthetic pesticides (Ogendo et al., 2008).

properties

IUPAC Name

(3Z)-3,7-dimethylocta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPKGUQCSIINRJ-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC/C=C(/C)\C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052018
Record name (Z)-3,7-Dimethylocta-1,3,6,-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name cis-Ocimene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

177.00 °C. @ 760.00 mm Hg
Record name cis-Ocimene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-Ocimene, (3Z)-

CAS RN

3338-55-4
Record name (Z)-β-Ocimene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3338-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Ocimene, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-3,7-Dimethylocta-1,3,6,-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-OCIMENE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472UVP4R7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-Ocimene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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